4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate
Overview
Description
4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of phenyl acrylates This compound is characterized by the presence of an isopropyl group attached to a phenyl ring and a dimethoxyphenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate typically involves the esterification of 4-isopropylphenol with (2E)-3-(3,4-dimethoxyphenyl)acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the final product. Additionally, the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alkanes or alcohols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-isopropylphenyl (2E)-3-(4-methoxyphenyl)acrylate
- 4-isopropylphenyl (2E)-3-(3,4-dihydroxyphenyl)acrylate
Uniqueness
4-isopropylphenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate is unique due to the presence of both isopropyl and dimethoxy groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications.
Properties
IUPAC Name |
(4-propan-2-ylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-14(2)16-7-9-17(10-8-16)24-20(21)12-6-15-5-11-18(22-3)19(13-15)23-4/h5-14H,1-4H3/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUFQFZVCQYBE-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350559 | |
Record name | ZINC00048257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5637-15-0 | |
Record name | ZINC00048257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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